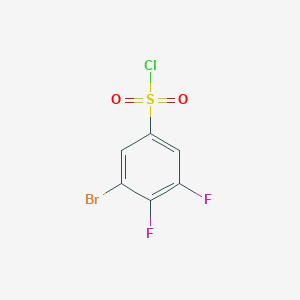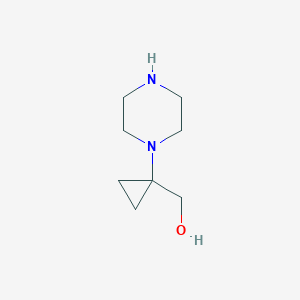![molecular formula C18H15NO3 B12852550 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining an indole core with a dioxolane ring
準備方法
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with indole derivatives under specific conditions. One common method includes the use of a base catalyst in an organic solvent, such as ethanol, to facilitate the condensation reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .
化学反応の分析
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
科学的研究の応用
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
類似化合物との比較
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can be compared with similar compounds such as:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound also features a dioxolane ring and is used in similar applications.
Difenoconazole: A dioxolane-containing fungicide with broad-spectrum activity.
Propiconazole: Another triazole fungicide with a similar mechanism of action
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c20-11-15-10-19-17-6-5-14(9-16(15)17)12-1-3-13(4-2-12)18-21-7-8-22-18/h1-6,9-11,18-19H,7-8H2 |
InChIキー |
KWUFEQOHSYSIFW-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



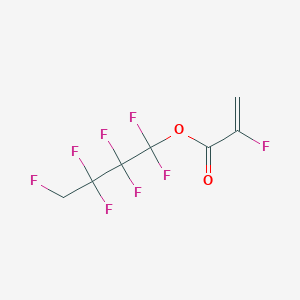


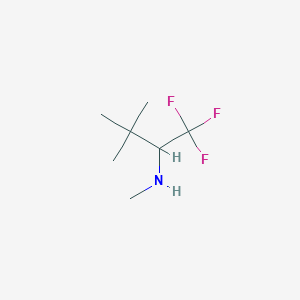


![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

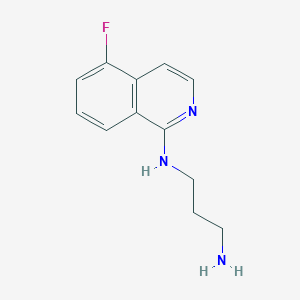
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
